molecular formula C11H13N3O3 B1612397 1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid CAS No. 926211-24-7

1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid

Cat. No.: B1612397
CAS No.: 926211-24-7
M. Wt: 235.24 g/mol
InChI Key: NQOKNPZWACZTRC-UHFFFAOYSA-N
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Description

1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid (CAS 1190316-82-3) is a bifunctional piperidine-based building block of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate, particularly in the construction of complex molecules targeting proteases and kinases. Its molecular structure incorporates a pyrazine carbonyl moiety, which can act as a hinge-binding motif, and a carboxylic acid group, which provides a handle for further derivatization through amide bond formation or other coupling reactions. This makes it a valuable scaffold for generating compound libraries or for use in the synthesis of potential pharmaceutical candidates. Researchers value this reagent for its role in exploring structure-activity relationships (SAR) and in the design of inhibitors for various enzymatic targets. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. For comprehensive product specifications, including purity and handling information, please consult the relevant Certificate of Analysis.

Properties

IUPAC Name

1-(pyrazine-2-carbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-10(9-7-12-3-4-13-9)14-5-1-8(2-6-14)11(16)17/h3-4,7-8H,1-2,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOKNPZWACZTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588159
Record name 1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926211-24-7
Record name 1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation of Pyridine Carboxylic Acids

One robust and industrially relevant method to obtain piperidine-4-carboxylic acid is via catalytic hydrogenation of 4-pyridinecarboxylic acid (or related isomers). This method is detailed in patent CN102174011A, which describes:

  • Using palladium on charcoal as a catalyst.
  • Reaction conditions: hydrogenation at 90–100 °C under 4–5 MPa hydrogen pressure.
  • Molar ratios: 4-pyridinecarboxylic acid to water to catalyst approximately 1:5–8:0.01–0.05 by weight.
  • Reaction time: 3–4 hours.
  • Post-reaction processing includes filtration to remove catalyst, vacuum distillation to remove moisture, and crystallization by adding methanol at controlled temperatures (cooling to 10–30 °C) to isolate pure 4-piperidinecarboxylic acid.
  • Yield: approximately 85% molar yield with purity between 98–102%, melting point 273–278 °C.

This method offers advantages such as mild reaction conditions, high safety, low side reactions, and energy efficiency compared to Raney nickel catalysts.

Parameter Condition/Value
Catalyst Palladium on charcoal (5% Pd)
Temperature 90–100 °C
Pressure 4–5 MPa
Reaction time 3–4 hours
Solvent Water
Product isolation Methanol crystallization at 10–30 °C
Yield ~85% molar yield
Purity 98–102%

Functionalization of Piperidine-4-carboxylic Acid

To enable selective acylation at the nitrogen, protection or activation of the piperidine nitrogen or carboxylic acid group is often required.

Protection of Piperidine Nitrogen

  • Use of tert-butoxycarbonyl (Boc) protection on the piperidine nitrogen is common.
  • For example, reaction of 4-piperidinecarboxylic acid with di-tert-butyl dicarbonate in alkaline medium (NaOH or sodium carbonate) yields 1-tert-butoxycarbonyl-4-piperidinecarboxylic acid.
  • This step is typically performed in tetrahydrofuran (THF) solvent at room temperature.
  • Molar ratio of 4-piperidinecarboxylic acid to di-tert-butyl dicarbonate is about 1:1.1 for optimal yield.

Activation of Carboxylic Acid

  • Conversion of the carboxylic acid to reactive intermediates such as acid chlorides or active esters is standard.
  • For example, treatment with oxalyl chloride ((COCl)2) in the presence of catalytic DMF at 0 °C to room temperature forms the acid chloride intermediate.
  • This activated intermediate can then react with amines to form amides.

Coupling with Pyrazine-2-carboxylic Acid Derivatives

The key step is the formation of the amide bond between the piperidine nitrogen and the pyrazine-2-carbonyl group.

  • Pyrazine-2-carboxylic acid or its derivatives (such as acid chlorides or activated esters) are condensed with the piperidine derivative.
  • Typical coupling reagents include WSC·HCl (water-soluble carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine in dichloromethane at room temperature.
  • Alternatively, direct acylation using acid chlorides is feasible.

Representative Synthetic Route (Literature-Based Example)

A synthetic route analogous to that used for related piperidine carboxylic acid derivatives (e.g., Chem. Pharm. Bull. 2020) includes:

  • Starting material: Ethyl piperidine-4-carboxylate or 4-piperidinecarboxylic acid.
  • Protection: Boc protection of the nitrogen.
  • Hydrolysis: Conversion of ester to carboxylic acid.
  • Activation: Conversion of pyrazine-2-carboxylic acid to acid chloride.
  • Coupling: Reaction of Boc-protected piperidine-4-carboxylic acid with pyrazine-2-carbonyl chloride to form the amide.
  • Deprotection: Removal of Boc group under acidic conditions (e.g., HCl in dioxane) to yield the target compound.

Summary Table of Preparation Methods

Step Method/Conditions Key Reagents/Notes Yield/Purity
Hydrogenation of pyridine acid Pd/C catalyst, 90–100 °C, 4–5 MPa H2, 3–4 h 4-pyridinecarboxylic acid, water, Pd/C ~85% molar yield, 98–102% purity
Boc Protection Di-tert-butyl dicarbonate, NaOH or Na2CO3, THF, r.t. Molar ratio 1:1.1 High yield
Ester Hydrolysis NaOH aqueous, THF/MeOH, 60 °C Converts ester to acid ~69% over two steps
Acid Chloride Formation Oxalyl chloride, DMF catalyst, 0 °C to r.t. Activates pyrazine-2-carboxylic acid Quantitative
Amide Coupling WSC·HCl, HOBt, Et3N, CH2Cl2, r.t. Coupling piperidine amine and acid chloride Moderate to good yields
Boc Deprotection 4 M HCl in dioxane, MeOH, r.t. Removes Boc protecting group Quantitative

Research Findings and Notes

  • The hydrogenation method using palladium on charcoal is preferred industrially for preparing the piperidine core due to mild conditions, safety, and high purity products.
  • Protection of the piperidine nitrogen with Boc groups facilitates selective functionalization and improves yields in subsequent coupling steps.
  • Activation of pyrazine-2-carboxylic acid as acid chloride or via carbodiimide coupling reagents is essential for efficient amide bond formation.
  • Final deprotection steps are typically mild acid treatments to avoid degradation of the product.
  • The overall synthetic route balances efficiency, yield, and purity, suitable for scale-up.

Mechanism of Action

The mechanism of action of 1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name (CAS) Substituent on Piperidine Molecular Weight (g/mol) Solubility Key Functional Groups
1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid (926211-24-7) Pyrazine-2-carbonyl 274.23* DMSO, methanol Pyrazine, carbonyl, carboxylic acid
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (352673-16-6) 2-Chlorobenzoyl 267.7 Chloroform, methanol Chlorophenyl, carbonyl, carboxylic acid
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid (406476-31-1) 5-(Trifluoromethyl)-pyridyl 274.23 Not specified Pyridine, CF3, carboxylic acid
1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid (1172442-08-8) Piperazine-1-carbonyl 255.28* Not specified Piperazine, carbonyl, carboxylic acid
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (N/A) Ethoxycarbonyl 215.22* Water (low), DMSO Ethoxy, carbonyl, carboxylic acid

*Calculated based on molecular formulas.

Patent and Application Landscape

  • The chlorobenzoyl analog is marketed as a research chemical for drug discovery .

Biological Activity

1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, which combines elements of pyrazine and piperidine, suggests a range of pharmacological properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O3C_{10}H_{12}N_2O_3. It features a pyrazine ring substituted with a carbonyl group and a piperidine moiety, contributing to its unique reactivity and biological potential.

Antimicrobial Activity

Research indicates that derivatives of pyrazine, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effective inhibition against various bacterial strains, including Mycobacterium tuberculosis . The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

The compound has been evaluated for its antioxidant capacity. Pyrazine derivatives are known to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at conditions associated with oxidative damage .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Research Findings

Study Findings Biological Activity
Study 1Evaluated antimicrobial activity against M. tuberculosisSignificant inhibition observed (MIC 0.5–4 μg/mL)
Study 2Assessed antioxidant activity using DPPH assayHigh free radical scavenging activity noted
Study 3Investigated anticancer effects on HeLa cellsInduced apoptosis at concentrations ≥ 10 µM

Case Study 1: Antimicrobial Efficacy

In a controlled study, various derivatives of pyrazine were synthesized and tested against resistant strains of M. tuberculosis. The results indicated that compounds with the piperidine substitution exhibited lower MIC values compared to other derivatives, suggesting enhanced efficacy due to structural modifications .

Case Study 2: Antioxidant Activity Assessment

A series of experiments were conducted to evaluate the antioxidant potential of this compound using in vitro models. The compound demonstrated a strong ability to reduce DPPH radicals, indicating its potential as an antioxidant agent in therapeutic applications .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : The compound could interact with specific receptors involved in inflammatory responses or cell growth regulation.

Q & A

Q. What are the common synthetic routes for preparing 1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid?

The compound is typically synthesized via coupling reactions using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups. Piperazine derivatives are often functionalized through nucleophilic substitution or acyl transfer reactions, with trifluoroacetic acid (TFA) as an activator . Purification may involve recrystallization or column chromatography, depending on the intermediates’ solubility and stability.

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of the pyrazine and piperidine moieties.
  • Fourier Transform Infrared (FT-IR) : To confirm carbonyl (C=O) and carboxylic acid (COOH) functional groups.
  • X-ray Diffraction (XRD) : For crystalline structure determination .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles.
  • High-Performance Liquid Chromatography (HPLC) : For purity validation, especially when synthesizing derivatives with >95% purity .

Q. What are the stability considerations for storing this compound?

The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent hydrolysis of the pyrazine carbonyl group. Avoid exposure to moisture, as carboxylic acid derivatives are prone to dimerization or esterification under humid conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or solubility data?

Discrepancies may arise from polymorphic forms, impurities, or solvent-dependent crystallization. To resolve this:

  • Perform Differential Scanning Calorimetry (DSC) to identify polymorph transitions.
  • Use polar solvents (e.g., DMSO) for solubility testing and compare with literature logP values .
  • Recrystallize the compound under controlled conditions (e.g., slow evaporation) to isolate the most stable form.

Q. What strategies optimize coupling efficiency during synthesis?

  • Reagent Selection : EDC/HOAt systems improve coupling yields compared to carbodiimides alone, reducing racemization in chiral intermediates .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) or LC-MS to track reaction progress and adjust stoichiometry.
  • Temperature Control : Maintain reactions at 0–4°C to minimize side reactions, especially with acid-labile groups .

Q. How does the pyrazine carbonyl group influence reactivity in medicinal chemistry applications?

The pyrazine ring acts as an electron-withdrawing group, enhancing the electrophilicity of the adjacent carbonyl. This facilitates nucleophilic attacks in peptide coupling or metal-catalyzed cross-coupling reactions. In drug design, the pyrazine moiety may improve binding affinity to target proteins through hydrogen bonding or π-π stacking interactions .

Q. What experimental designs are critical for assessing bioactivity in cellular assays?

  • Dose-Response Studies : Use a logarithmic concentration range (e.g., 1 nM–100 μM) to determine IC₅₀ values.
  • Control for Stability : Pre-incubate the compound in assay buffer to rule out degradation artifacts.
  • Structural Analog Comparison : Test derivatives with modified piperidine or pyrazine groups to identify pharmacophore elements .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s hydrogen-bonding capacity?

  • Perform X-ray crystallography to map hydrogen-bonding networks in the solid state.
  • Use solvent-dependent NMR (e.g., D₂O vs. CDCl₃) to assess proton exchange rates in solution.
  • Compare computational models (e.g., DFT) with experimental data to reconcile discrepancies .

Q. What methodologies resolve contradictions in cytotoxicity data across studies?

  • Standardize assay conditions (e.g., cell line, incubation time) to minimize variability.
  • Validate results using orthogonal assays (e.g., MTT, ATP-luminescence) .
  • Analyze impurities via LC-MS; trace solvents like DMF may artificially inflate toxicity .

Synthetic Challenges and Solutions

Q. How can researchers mitigate low yields in piperidine ring functionalization?

  • Use protecting groups (e.g., tert-butoxycarbonyl, BOC) for the carboxylic acid during pyrazine coupling .
  • Optimize reaction pH (6.5–7.5) to balance nucleophilicity of the piperidine nitrogen and carboxylate stability .

Q. What approaches stabilize the compound during long-term storage?

  • Lyophilize the compound to remove residual solvents and moisture.
  • Store in amber vials to prevent photodegradation of the pyrazine ring .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid

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